6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL
Overview
Description
Molecular Structure Analysis
Unfortunately, I couldn’t find specific information about the molecular structure of this compound1.For the other aspects you mentioned - description, synthesis analysis, chemical reactions analysis, mechanism of action, physical and chemical properties analysis, safety and hazards, and future directions - I was unable to find any relevant information.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
6-(Chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4-ol and its derivatives are primarily investigated for their chemical properties and potential applications in synthesizing complex molecular structures. They serve as intermediates and structural components in the formation of various heterocyclic compounds. For example, 6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has been prepared through a short synthesis process, highlighting its role as a convenient intermediate for various disubstituted derivatives with potential pharmacological properties (Ogurtsov & Rakitin, 2021). Additionally, compounds like 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are synthesized and structurally analyzed for their potential uses in pharmacology and other fields (Ogurtsov & Rakitin, 2021).
Biological Activity and Applications
The derivatives of 6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL exhibit various biological activities, making them valuable in pharmaceutical research. These compounds are investigated for their potential antimicrobial, anticancer, and enzyme inhibitory activities. For instance, some pyrazolopyrimidines derivatives show promising anticancer and anti-5-lipoxygenase agent properties, indicating their therapeutic potential in medical treatments (Rahmouni et al., 2016). Similarly, certain nickel(II), cobalt(III), and zinc(II) complexes of a Schiff base ligand derived from such compounds demonstrate significant antioxidant and antimicrobial properties, underscoring their potential in developing new treatments and therapies (Hasi et al., 2016).
Material Science and Engineering
These compounds are not only significant in biological contexts but also play a role in materials science and engineering. Their unique structural properties make them suitable candidates for creating new materials with specific characteristics. For instance, complexes of 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2н-pyrazol-3-ol with phenols are studied for their formation, structure, and stability, indicating their potential application in the development of new materials with desired properties (Erkin et al., 2017).
properties
IUPAC Name |
4-(chloromethyl)-2-pyrazin-2-yl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c10-4-6-3-8(15)14-9(13-6)7-5-11-1-2-12-7/h1-3,5H,4H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKYVWIIKAXRNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC(=CC(=O)N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677830 | |
Record name | 6-(Chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Chloromethyl)-2-(pyrazin-2-YL)pyrimidin-4-OL | |
CAS RN |
955887-08-8 | |
Record name | 6-(Chloromethyl)-2-(pyrazin-2-yl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80677830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.